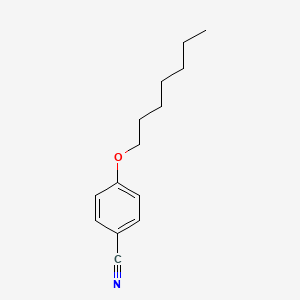

4-(庚氧基)苯甲腈

描述

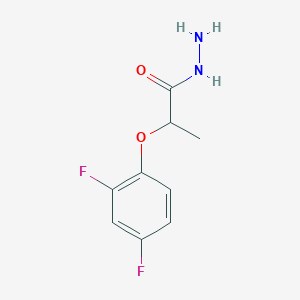

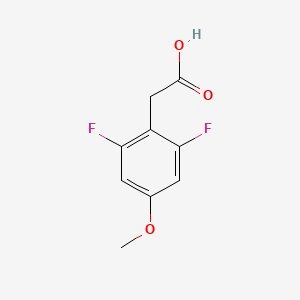

4-(Heptyloxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and characterization of functionalized polyfluorinated phthalocyanines involve a compound with a benzyloxy group and a phthalonitrile moiety, which shares some similarity with the heptyloxy benzonitrile structure . Additionally, the mesomorphic properties of certain polyfluoroalkoxycarbonyl phenyl benzoates, which also contain alkoxy and benzonitrile groups, are explored .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For example, a selective displacement of a para-fluorine atom using potassium carbonate (K2CO3) in dimethylformamide (DMF) is described, leading to the formation of a tetrafluoro-hexylthiobenzyloxy phthalonitrile . Another synthesis route involves the nucleophilic substitution of bromine and a nitro group on a phthalonitrile, yielding a benzotriazolyl-tritylphenoxy phthalonitrile . These methods could potentially be adapted for the synthesis of 4-(Heptyloxy)benzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Heptyloxy)benzonitrile is confirmed using various spectroscopic methods, including UV-vis, FT-IR, 1H NMR, 19F NMR, and mass spectroscopy . These techniques provide detailed information about the electronic and molecular structure, such as the presence of functional groups, molecular geometry, and the electronic environment of atoms within the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(Heptyloxy)benzonitrile. However, the synthesis of related compounds suggests that nucleophilic substitution is a key reaction type for these molecules . The reactivity of the nitrile group and the influence of the heptyloxy substituent on the overall reactivity of the compound would be important considerations in any chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Heptyloxy)benzonitrile, such as solubility in common organic solvents and mesomorphic behavior, are discussed . For example, the synthesized blue-green phthalocyanines are soluble in organic solvents , and the mesomorphic properties of certain benzoates are compared with similar compounds lacking aromatic fluorine substituents . These properties are crucial for understanding the potential applications of these compounds in various fields, such as materials science and organic electronics.

科学研究应用

分子动力学和液晶

4-庚氧基苯甲腈,以其衍生物 4-庚氧基-4'-氰基联苯 (7OCB) 的形式,已通过分子动力学模拟进行了研究。这些研究专注于液晶的向列相,提供了有关序参数、旋转自扩散系数和粘度系数的见解。这项研究有助于了解液晶的动态现象和粘性特性 (Capar、Cebe 和 Zakharov,2011)。

高压电池中的电解质添加剂

4-庚氧基苯甲腈的衍生物 4-(三氟甲基)-苯甲腈已被探索作为锂离子电池中的电解质添加剂。研究表明,它可以提高高压锂镍锰氧化物正极的循环稳定性和容量保持率 (Huang 等人,2014)。

光学非线性和自组织图案

对相关化合物 4-(4-戊烯氧基)苯甲腈的研究表明,在不同条件下,它具有有趣的光学特性,包括热自感非线性、自衍射和入射光束的细丝化。这导致了自组织图案的创建,这在光学材料和光子学领域非常重要 (Trejo-Durán、Alvarado-Mendez 和 Castaño,2009)。

液晶行为和光物理性质

已经合成了 4-庚氧基苯甲腈的新衍生物,表现出液晶行为和发光特性。这些化合物具有独特的结构特征和发光能力,对于开发用于显示技术和光学应用的高级材料具有重要意义 (Ahipa 等人,2014)。

安全和危害

未来方向

While specific future directions for the study of 4-(Heptyloxy)benzonitrile are not mentioned in the literature, the field of aromatic compounds, including benzonitriles, is a rich area of research. For instance, benzonitrile has been detected in the interstellar medium, suggesting potential astrobiological applications .

属性

IUPAC Name |

4-heptoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYVHKDOAVYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411789 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Heptyloxy)benzonitrile | |

CAS RN |

29147-88-4 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)